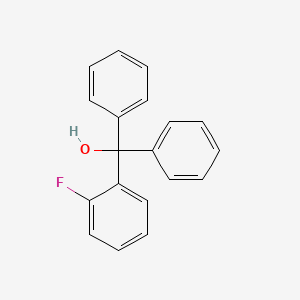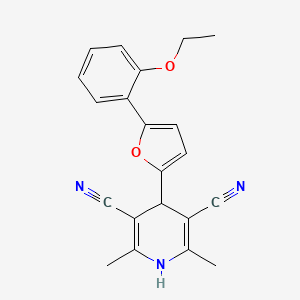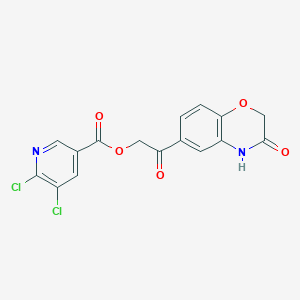
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group, a trimethoxyphenyl group, and an oxazolinone ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one typically involves the condensation of 2-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolinone ring using a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
4-(2-Hydroxybenzylidene)-2-phenyl-2-oxazolin-5-one: Similar structure but lacks the trimethoxyphenyl group.
4-(2-Hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-2-oxazolin-5-one: Similar structure with fewer methoxy groups on the phenyl ring.
4-(2-Hydroxybenzylidene)-2-(4-methoxyphenyl)-2-oxazolin-5-one: Similar structure with a single methoxy group on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group in 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one imparts unique chemical properties and potential biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C19H17NO6 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
(4E)-4-[(2-hydroxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO6/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-20-13(19(22)26-18)8-11-6-4-5-7-14(11)21/h4-10,21H,1-3H3/b13-8+ |
InChIキー |
UXQMWNDXADTNHS-MDWZMJQESA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C/C3=CC=CC=C3O)/C(=O)O2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CC=C3O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)




![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)





![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)

